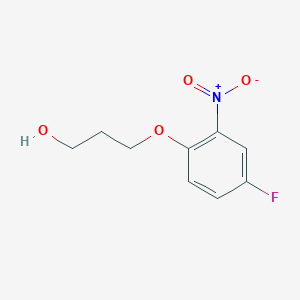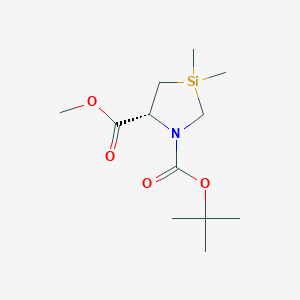![molecular formula C15H14ClN3O4 B8309130 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B8309130.png)
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoindolinone Core: This involves the cyclization of a suitable precursor to form the isoindolinone ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various amides or thioethers .
科学研究应用
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: As a thalidomide analogue, it is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用机制
The mechanism of action of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide involves its interaction with specific molecular targets. As a thalidomide analogue, it is believed to recruit E3 ligase, which leads to the ubiquitination and subsequent degradation of target proteins. This process can modulate various cellular pathways and exert anti-inflammatory and immunomodulatory effects .
相似化合物的比较
Similar Compounds
Thalidomide: Shares structural similarities and has similar biological activities.
Lenalidomide: Another thalidomide analogue with enhanced potency and reduced side effects.
Pomalidomide: Similar to lenalidomide, with additional modifications to improve efficacy.
Uniqueness
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is unique due to its specific structural features, such as the chloroacetamide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C15H14ClN3O4 |
|---|---|
分子量 |
335.74 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-13(21)17-10-3-1-2-8-9(10)7-19(15(8)23)11-4-5-12(20)18-14(11)22/h1-3,11H,4-7H2,(H,17,21)(H,18,20,22) |
InChI 键 |
RAECDRLOAIXBNG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1h-Pyrazolo[4,3-b]pyridin-7-amine,n-butyl-6-methyl-](/img/structure/B8309079.png)
![N-{[(2z)-5-Bromo-1,3-Thiazol-2(3h)-Ylidene]carbamoyl}-3-Chlorobenzenesulfonamide](/img/structure/B8309087.png)






![5-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B8309161.png)

